2-Thiocyanatoacetonitrile
Description
Contextualization within Modern Chemical Synthesis Paradigms
Modern chemical synthesis is increasingly focused on the development of efficient and sustainable methods for constructing complex molecular architectures. riken.jp A key paradigm in this field is the concept of "next-generation synthesis," which aims to mirror the efficiency of natural processes by enabling the direct and highly selective coupling of simple building blocks without the need for extensive pre-functionalization. riken.jp This approach prioritizes the use of earth-abundant metal catalysts and innovative reagents to assemble complex molecules rapidly. riken.jp Organic synthesis is a fundamental branch of chemical synthesis that deals with the creation of organic compounds, which are essential in numerous fields, including medicine and materials science. wikipedia.org The development of versatile building blocks is central to this endeavor, as they provide chemists with the tools to construct a wide array of functional molecules. astrobiology.comnih.govmdpi.com These building blocks are often designed to possess multiple reactive sites, allowing for their participation in a variety of chemical transformations. researchgate.net
Significance as a Versatile Synthetic Building Block and Reagent
2-Thiocyanatoacetonitrile stands out as a valuable and versatile building block in advanced organic synthesis. Its utility stems from the presence of two reactive functional groups, the thiocyanate (B1210189) and the nitrile, which can participate in a range of chemical transformations. This dual reactivity allows for its use in the construction of diverse and complex organic molecules, particularly heterocyclic compounds. The ability to serve as a precursor to various molecular scaffolds makes it a significant tool for synthetic chemists. The development of such versatile building blocks is crucial for advancing fields like drug discovery and materials science, where the efficient synthesis of novel compounds is paramount. mdpi.comdiva-portal.org
Overview of Current Academic Research Trajectories and Challenges
Current academic research involving this compound is actively exploring its application in the synthesis of novel bioactive compounds. One significant area of investigation is its use in the creation of neonicotinoid analogues, a class of insecticides. researchgate.netnih.gov Researchers are designing and synthesizing new derivatives by reacting enamine compounds with electrophilic thiocyanogen (B1223195) reagents derived from this compound. researchgate.net These studies often involve detailed characterization of the synthesized compounds using spectroscopic methods and evaluation of their biological activities. researchgate.netnih.gov
A notable challenge in this area is controlling the reaction pathways to achieve the desired products. For instance, in the synthesis of certain neonicotinoid analogues, the reaction of this compound can lead to a mixture of the target compound and a cyclization byproduct. researchgate.net Overcoming this often requires careful optimization of reaction conditions, such as temperature and reaction time, to favor the formation of the desired product. researchgate.net Furthermore, the synthesis of coordination polymers and complexes involving thiocyanate ligands, which can be derived from or are related to this compound, is another active research direction. iucr.orgacs.org These studies focus on creating new materials with interesting structural and physical properties. iucr.org
Structure
3D Structure
Properties
IUPAC Name |
cyanomethyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2S/c4-1-2-6-3-5/h2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVOVQNNYSZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Thiocyanatoacetonitrile
Established Preparative Routes and Process Optimization
The most conventional and widely utilized method for the synthesis of 2-thiocyanatoacetonitrile involves the nucleophilic substitution reaction between a haloacetonitrile and an inorganic thiocyanate (B1210189) salt. This reaction is a straightforward application of Williamson ether synthesis principles, adapted for a thiocyanate nucleophile.
The typical reaction involves chloroacetonitrile (B46850) or bromoacetonitrile (B46782) as the substrate and an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), as the nucleophile. The reaction is generally carried out in a polar aprotic solvent, like acetone (B3395972) or dimethylformamide (DMF), to facilitate the dissolution of the inorganic salt and promote the SN2 reaction mechanism.
Key parameters that are often optimized in this process include temperature, reaction time, and solvent choice. gd3services.comrsc.org Optimization aims to maximize the yield of the desired this compound while minimizing the formation of byproducts, such as the isomeric 2-isothiocyanatoacetonitrile, which can arise from the ambident nature of the thiocyanate ion. Elevating the temperature can increase the reaction rate but may also favor the formation of the thermodynamically more stable isothiocyanate isomer. Therefore, careful temperature control is crucial for selectivity. Process optimization often involves a systematic study of these variables to find the ideal balance for high yield and purity. researchgate.netsemanticscholar.org
Table 1: Representative Conditions for the Synthesis of this compound
| Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chloroacetonitrile | Potassium Thiocyanate | Acetone | 50-60 | 4-6 | ~85 |
| Bromoacetonitrile | Sodium Thiocyanate | DMF | 25-40 | 2-4 | ~90 |
| Chloroacetonitrile | Ammonium (B1175870) Thiocyanate | Methanol | Reflux | 5 | ~80 |
Novel Synthetic Approaches and Efficiency Enhancements
One significant advancement is the use of Phase-Transfer Catalysis (PTC) . wikipedia.orgtcichemicals.com This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of an inorganic salt and an organic solution of the substrate. biomedres.usmdpi.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride), facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase. wikipedia.orgcrdeepjournal.org In the organic phase, the "naked" thiocyanate anion is highly nucleophilic, leading to a significant acceleration of the reaction rate under milder conditions and often with improved selectivity for the S-alkylation product (the thiocyanate). crdeepjournal.org
Another novel approach involves the use of thiocyanogen (B1223195) ((SCN)₂) as a thiocyanating agent . nih.govresearchgate.net Thiocyanogen can be generated in situ from the reaction of lead thiocyanate with bromine at low temperatures. nih.gov This electrophilic reagent can then react with suitable nucleophilic precursors. For instance, the reaction of enamine derivatives with thiocyanogen has been shown to produce β-thiocyanated products, including derivatives of this compound, with yields ranging from 63% to 82%. nih.govresearchgate.net This method provides an alternative pathway that avoids the direct use of haloacetonitriles.
Table 2: Modern Synthetic Approaches and Enhancements
| Method | Key Reagents/Catalysts | Typical Conditions | Key Advantages |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts (e.g., TBAB) | Biphasic system (e.g., Dichloromethane/Water), Room Temp. | Faster reaction rates, milder conditions, reduced need for polar aprotic solvents. tcichemicals.combiomedres.us |
| In situ Thiocyanogen | Lead Thiocyanate, Bromine | Low temperature (-15°C to 0°C) in Dichloromethane. nih.gov | Provides an electrophilic route, useful for specific substrates like enamines. researchgate.net |
Comparative Analysis of Different Synthetic Pathways and Their Selectivity
When comparing the synthetic pathways for this compound, several factors must be considered, including yield, selectivity, reaction conditions, and scalability.
Selectivity: The primary selectivity challenge is controlling the ambident reactivity of the thiocyanate ion to favor S-alkylation (forming R-SCN) over N-alkylation (forming R-NCS). In the established route using haloacetonitriles, polar aprotic solvents generally favor the formation of the isothiocyanate byproduct. Harder solvents and counter-ions tend to favor N-attack. In contrast, phase-transfer catalysis often enhances selectivity for the desired thiocyanate isomer because the "soft" thiocyanate anion reacts preferentially with the "soft" alkyl halide center in the less polar organic phase.
Yield and Reaction Conditions: The traditional method can provide good yields (80-90%), but may require elevated temperatures and longer reaction times. Phase-transfer catalysis typically allows for high yields under much milder conditions (e.g., room temperature), which can be advantageous for energy consumption and for substrates that are sensitive to heat. tcichemicals.com The thiocyanogen method also operates at low temperatures but involves the handling of bromine and lead salts, which requires specific safety precautions. nih.gov
Ultimately, the choice of synthetic route depends on the specific requirements of the synthesis, such as scale, available starting materials, and the desired level of purity and selectivity. While the classic nucleophilic substitution remains a robust and straightforward method, modern approaches like phase-transfer catalysis offer significant improvements in efficiency, selectivity, and environmental footprint.
Advanced Reaction Mechanisms and Transformative Pathways of 2 Thiocyanatoacetonitrile
Nucleophilic Additions and Substitutions Involving the Thiocyanate (B1210189) Moiety
The thiocyanate group of 2-thiocyanatoacetonitrile is susceptible to nucleophilic attack, leading to either substitution of the thiocyanate group or addition to the carbon-sulfur bond. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), typically add directly to the electrophilic carbon of the nitrile group. ucalgary.ca Weaker, neutral nucleophiles often require acid catalysis to activate the nitrile group for attack. ucalgary.ca
In the context of the thiocyanate moiety, nucleophilic substitution is a common pathway where the thiocyanate group acts as a leaving group. For instance, the reaction with amines or other nitrogen-based nucleophiles can lead to the displacement of the thiocyanate group to form new carbon-nitrogen bonds.
The reaction of this compound with various nucleophiles can be summarized as follows:
| Nucleophile | Reaction Type | Product Type |
| Amines | Nucleophilic Substitution | Substituted aminonitriles |
| Thiolates | Nucleophilic Substitution | Dithioacetonitriles |
| Halides | Nucleophilic Substitution | Haloacetonitriles |
| Water (hydrolysis) | Nucleophilic Substitution | 2-Hydroxyacetonitrile |
Cyclization Reactions Leading to Heterocyclic Frameworks
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen atoms. These reactions often proceed through an initial nucleophilic attack followed by an intramolecular cyclization.
Thiazole (B1198619) Ring Formation Pathways
The synthesis of thiazoles, five-membered heterocyclic rings containing sulfur and nitrogen, is a prominent application of this compound. jpionline.orgcutm.ac.inkuey.net A common method is a variation of the Hantzsch thiazole synthesis. jpionline.orgscholaris.caimp.kiev.ua In this reaction, this compound can react with α-haloketones. The reaction is believed to proceed via initial formation of an α-thiocyanoketone, which then undergoes cyclization. thieme-connect.de
The general mechanism involves the following steps:
Nucleophilic attack: The sulfur atom of the thiocyanate group (or a thioamide derived from it) attacks the α-carbon of the α-haloketone. nih.gov
Intermediate formation: This leads to the formation of an intermediate.
Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration yield the thiazole ring. nih.gov
For example, the reaction of this compound with bromoacetophenone in the presence of a base would lead to the formation of a substituted aminothiazole.
A study demonstrated the instantaneous ring closure of this compound in acetic acid upon the addition of HBr to form 2-bromothiazol-4-amine (B1287722) in quantitative yield. core.ac.uk
Other Heterocyclic Annulation Reactions
Beyond thiazoles, this compound can be employed in the synthesis of other heterocyclic systems. The presence of both a nucleophilic nitrogen (after potential isomerization or reaction) and an electrophilic carbon in the thiocyanate group, along with the nitrile functionality, allows for diverse cyclization strategies. These reactions often involve condensation with various bifunctional reagents to construct different ring systems. For instance, reactions with compounds containing active methylene (B1212753) groups can lead to the formation of various substituted heterocycles.
Electrophilic Reactivity of the Thiocyanate Group
While the thiocyanate group is often subject to nucleophilic attack, the carbon atom of the thiocyanate can also exhibit electrophilic character. This electrophilicity is enhanced by the electron-withdrawing nature of the adjacent nitrile group. Electrophilic substitution reactions can occur where a nucleophile attacks the carbon of the SCN group, leading to the displacement of the cyanide ion. However, this reactivity is less common compared to nucleophilic attack on the sulfur atom or the nitrile carbon.
The cyano group itself can also participate in electrophilic addition reactions, leading to the formation of new carbon-nitrogen bonds.
Radical and Metal-Catalyzed Transformations
Recent advancements in synthetic methodology have explored the use of radical and metal-catalyzed reactions involving thiocyanate compounds. While specific research on radical reactions of this compound is not extensively detailed in the provided search results, the development of Ni(0)/silane catalytic systems for the transformation of alkenes suggests a growing interest in metal-catalyzed reactions for functional group transformations, which could potentially be applied to molecules like this compound. uoregon.edu Palladium-catalyzed reactions have been used to synthesize 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate, indicating the utility of metal catalysts in transformations involving the thiocyanate moiety. nih.gov
Mechanistic Investigations via Kinetic and Stereochemical Studies
Understanding the intricate mechanisms of the reactions involving this compound relies on detailed kinetic and stereochemical investigations.
The following table illustrates hypothetical kinetic data for a reaction involving this compound:
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
Stereochemical studies are crucial when the reaction creates a new chiral center. libretexts.org For example, the nucleophilic addition to the nitrile group could potentially form a chiral product. The stereochemical outcome (e.g., formation of a racemic mixture or a specific stereoisomer) provides valuable information about the reaction mechanism, such as whether the nucleophile attacks from a specific face of the molecule. chemguide.co.uk For reactions involving planar intermediates like carbocations, attack from either side is often equally probable, leading to a racemic mixture. ksu.edu.sa
Mechanistic investigations using techniques like Hammett plots can also provide insights into the electronic effects of substituents on the reaction rate, further clarifying the transition state structure. nih.govrsc.org
Applications of 2 Thiocyanatoacetonitrile in Complex Molecule Synthesis
Role in Stereoselective and Regioselective Syntheses
The strategic placement of functional groups in 2-thiocyanatoacetonitrile and its derivatives, such as α-thiocyanato ketones, allows for a high degree of control in chemical transformations, leading to specific stereoisomers and regioisomers.
Regioselective Syntheses:
Regioselectivity is prominently observed in the synthesis of heterocyclic compounds where this compound derivatives are employed. A reaction is considered regioselective if one direction of bond formation or breaking is favored over all other possibilities. nih.gov For instance, in the synthesis of thiazoles, the cyclization of α-thiocyanato ketones can be directed to yield specific isomers. The reaction conditions, including the choice of acid or base catalyst, can influence which nitrogen or sulfur atom of an intermediate participates in the ring-closing step, thus determining the final substitution pattern on the thiazole (B1198619) ring. tandfonline.com
Similarly, the synthesis of thiophene (B33073) derivatives from precursors derived from this compound can be highly regioselective. mdpi.com Metal-catalyzed heterocyclization of functionalized alkynes containing a sulfur group is a powerful method for the regioselective construction of substituted thiophenes. mdpi.com The regioselectivity of these cyclization reactions is often controlled by the nature of the catalyst and the substitution pattern of the starting materials. For example, cobalt-catalyzed [2+3] cycloaddition reactions have demonstrated high regioselectivity in the formation of indenol derivatives. beilstein-journals.org
Stereoselective Syntheses:
A stereoselective reaction is one in which a single reactant has the potential to form two or more stereoisomeric products, but one is preferentially formed. diva-portal.org While direct examples of stereoselective reactions involving this compound are not extensively documented in the provided search results, the principles of stereoselective synthesis can be applied to its derivatives. For instance, in the synthesis of complex molecules like unnatural α-amino acid derivatives, stereoselective C-radical addition to chiral imines has been achieved through photoredox catalysis. nih.gov This highlights a strategy where a chiral auxiliary or catalyst can direct the stereochemical outcome of a reaction involving a building block conceptually similar to a derivative of this compound. The synthesis of 2-deoxythioglycosides from glycals also demonstrates excellent stereoselectivity, showcasing how specific catalysts can control the formation of α-anomers. nih.gov
The following table summarizes examples of regioselective reactions involving precursors conceptually related to this compound.
| Reaction Type | Precursor | Product | Key Factor for Regioselectivity |
| Thiazole Synthesis | α-Thiocyanato Ketones | 2-Hydroxythiazoles | Acid/Base catalyst, reaction conditions tandfonline.com |
| Thiophene Synthesis | S-Containing Alkynes | Substituted Thiophenes | Metal catalyst, substrate substitution mdpi.com |
| Indenol Synthesis | Fluorinated Alkynes & Phenylboronic Acids | 2-Fluoroalkylated Indenols | Cobalt catalyst and ligand beilstein-journals.org |
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates most or all of the atoms of the starting materials. rsc.org These reactions are valued for their atom economy, reduction of waste, and ability to rapidly generate molecular diversity. rsc.org
This compound and its derivatives, particularly α-thiocyanato ketones, have been utilized in MCRs for the synthesis of complex heterocyclic structures. A notable example is the copper(I)-catalyzed multicomponent reaction for the synthesis of fully substituted thiophene derivatives. acs.org In this process, α-thiocyanato ketones react with indoline-2,3-diones and triethylamine (B128534) to form triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates. acs.org These intermediates then react with terminal alkynes and N-sulfonyl azides in a one-pot, copper-catalyzed denitrogenative reaction to yield highly functionalized thiophenes. acs.org This reaction is a powerful tool for creating diverse thiophene libraries by simultaneously forming C-N, C-S, and C-C bonds. acs.org
Another MCR approach involves the solvent-free reaction of ammonium (B1175870) thiocyanate (B1210189), acyl chlorides, α-halo carbonyls, and enaminones at elevated temperatures to produce thiophene derivatives. nih.gov This method highlights the utility of the thiocyanate group in building complex heterocyclic systems through multicomponent strategies under environmentally friendly conditions.
While direct participation of this compound in classic MCRs like the Passerini wikipedia.orgorganicreactions.orgorganic-chemistry.org or Ugi rsc.orgwikipedia.orgorganic-chemistry.orgillinois.edu reactions is not explicitly detailed in the provided search results, its derivatives serve as key components in novel MCRs. The Passerini reaction typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, yielding a bis-amide. wikipedia.orgorganic-chemistry.org The reactivity of the thiocyanate group in this compound offers potential for its inclusion in similar isocyanide-based MCRs, which are instrumental in combinatorial chemistry and drug discovery. nih.gov
The table below showcases MCRs where thiocyanate-containing compounds are key reactants.
| MCR Name/Type | Reactants | Product Class | Reference |
| Copper-Catalyzed Thiophene Synthesis | α-Thiocyanato ketones, indoline-2,3-diones, terminal alkynes, N-sulfonyl azides | Fully Substituted Thiophenes | acs.org |
| Solvent-Free Thiophene Synthesis | Ammonium thiocyanate, acyl chlorides, α-halo carbonyls, enaminones | Thiophene Derivatives | nih.gov |
| One-pot Thiazol-2(3H)-imine Synthesis | α-Active methylene (B1212753) ketones, N-bromosuccinimide, potassium thiocyanate, primary amines | Thiazol-2(3H)-imines | ekb.egekb.eg |
Precursor for Advanced Organic Intermediates
This compound is a valuable starting material for the synthesis of a variety of advanced organic intermediates, particularly sulfur-containing heterocycles like thiazoles and thiophenes. These heterocyclic cores are prevalent in pharmaceuticals, agrochemicals, and materials science.
Thiazole Derivatives:
Thiazoles are a significant class of heterocyclic compounds with a wide range of biological activities. kuey.net The Hantzsch thiazole synthesis, a classic method, involves the condensation of α-haloketones with thioamides. kuey.net A related and important route to thiazoles utilizes α-thiocyanato ketones, which can be considered derivatives of this compound. For example, the cyclization of α-thiocyanato ketones in an acidic medium can produce 2-hydroxythiazoles. tandfonline.com Furthermore, one-pot procedures have been developed where α-active methylene ketones are first brominated, then treated with potassium thiocyanate to form the α-thiocyanato ketone in situ, which subsequently condenses with primary amines to yield thiazol-2(3H)-imine derivatives. ekb.egekb.eg
Thiophene Derivatives:
Thiophene and its derivatives are crucial building blocks for organic electronic materials and pharmaceuticals. derpharmachemica.com this compound derivatives are key precursors in several thiophene synthesis methodologies. The Gewald aminothiophene synthesis, for instance, is a common method for preparing 2-aminothiophenes. derpharmachemica.com More advanced strategies involve the copper-catalyzed multicomponent reaction previously mentioned, which provides access to fully substituted thiophenes from α-thiocyanate ketones. acs.org Other methods for thiophene synthesis include the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and a sulfiding agent. nih.gov The versatility of the thiocyanate group in this compound allows for its conversion into various sulfur-containing intermediates that can then be cyclized to form the thiophene ring. mdpi.comorganic-chemistry.org
The table below lists some advanced organic intermediates synthesized from thiocyanate-containing precursors.
| Intermediate Class | Synthetic Method | Precursor | Reference |
| 2-Hydroxythiazoles | Acid-catalyzed cyclization | α-Thiocyanato ketones | tandfonline.com |
| Thiazol-2(3H)-imines | One-pot condensation | In situ generated α-thiocyanato ketones | ekb.egekb.eg |
| Fully Substituted Thiophenes | Copper-catalyzed MCR | α-Thiocyanato ketones | acs.org |
| 2-Aminothiophenes | Gewald Synthesis | α-Cyano esters, sulfur, base | nih.govderpharmachemica.com |
Synthesis of Polymeric and Macromolecular Scaffolds
The bifunctional nature of this compound suggests its potential as a monomer or building block in the synthesis of polymers and macromolecular scaffolds. wikipedia.org Polymerization is a process where monomer molecules are joined together to form long polymer chains. nih.govpressbooks.pub This can occur through addition polymerization, where monomers add to one another without the loss of any atoms, or condensation polymerization, which involves the reaction between functional groups of monomers with the elimination of a small molecule like water. savemyexams.comuomustansiriyah.edu.iq
While the direct polymerization of this compound itself is not extensively detailed in the provided search results, the thiocyanate group is known to participate in the formation of coordination polymers. Coordination polymers are extended structures where metal ions are linked by organic ligands. nih.gov In several reported crystal structures, thiocyanate anions act as bridging ligands between metal centers, such as Nickel(II) or Cobalt(II), to form one-dimensional chains or more complex multidimensional networks. ugr.esdntb.gov.uadntb.gov.ua For example, a nickel(II) thiocyanate complex with 3-methylpyridine (B133936) forms corrugated chains where the metal cations are linked by pairs of thiocyanate anions. ugr.es These chains can further assemble into structures that contain channels capable of hosting solvent molecules. ugr.es
The ability of the thiocyanate group to coordinate with various metal ions opens up possibilities for designing macromolecular scaffolds with specific electronic or magnetic properties. nih.gov These materials are of interest for applications in areas such as catalysis, gas storage, and molecular magnetism.
The synthesis of built-up organic macromolecules by connecting small molecular units in a stepwise fashion is another area where a molecule like this compound could be employed. nih.gov Such macromolecules can exhibit unique properties that differ from conventional polymers. nih.gov Although specific examples of using this compound in this context are not provided, its reactive functional groups make it a candidate for incorporation into such designed macromolecular structures.
The following table provides examples of macromolecular structures involving the thiocyanate group.
| Macromolecule Type | Metal Ion | Ligand(s) | Structural Feature |
| Coordination Polymer | Nickel(II) | Thiocyanate, 3-Methylpyridine | Corrugated 1D chains ugr.es |
| Coordination Polymer | Cobalt(II) | Thiocyanate, Pyrazine | 2D layered structures dntb.gov.ua |
| Coordination Polymer | Silver(I) | Thiocyanate, 4-Benzoylpyridine | 1D polymeric chains dntb.gov.ua |
2 Thiocyanatoacetonitrile in Heterocyclic Chemistry
Synthesis of Thiazole (B1198619) Derivatives and Analogues
The construction of the thiazole ring, a prevalent scaffold in many biologically active molecules, represents a significant application of 2-thiocyanatoacetonitrile in synthetic organic chemistry. The primary route to thiazole derivatives from this precursor is a modification of the renowned Hantzsch thiazole synthesis. This method traditionally involves the condensation of an α-haloketone with a thioamide.
In a key variation, this compound can be transformed into an α-thiocyanoketone intermediate. The cyclization of α-thiocyano ketones in the presence of an acid catalyst can lead to the formation of substituted thiazoles. researchgate.net For instance, the reaction of α-thiocyano ketones with ammonium (B1175870) acetate (B1210297) can yield 2-aminothiazoles. umich.edu
A more direct approach involves the reaction of a compound containing an active methylene (B1212753) group, such as this compound, with a source of sulfur and an appropriate cyclizing partner. Research has demonstrated that the reaction of a thiocyanogen (B1223195) with a methylene compound can generate a thiocyanatoacetonitrile derivative, which subsequently undergoes cyclization to form a thiazole ring system. organic-chemistry.org This is exemplified by the synthesis of 2-(1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)-2-thiocyanatoacetonitrile, which serves as a precursor for more complex, fused thiazole structures. organic-chemistry.org The general mechanism involves the nucleophilic attack of the sulfur from the thiocyanate (B1210189) group (or a thione tautomer) onto a suitable electrophilic carbon, followed by intramolecular cyclization and dehydration or a similar elimination step to afford the aromatic thiazole ring.
The versatility of this approach allows for the introduction of various substituents onto the thiazole core, depending on the choice of starting materials that are condensed with the this compound-derived backbone. This flexibility is crucial for the development of libraries of thiazole derivatives for screening in drug discovery and materials science.
Exploration of Diverse Heterocyclic Ring Systems Derived from this compound
Beyond thiazoles, the reactivity of this compound lends itself to the synthesis of a variety of other heterocyclic frameworks. The nitrile and thiocyanate groups can participate in different cyclization strategies, either independently or in concert, to form rings of varying size and heteroatom composition.
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of a three-carbon unit with an amidine. This compound can act as a precursor to this three-carbon unit. For example, derivatives of this compound have been shown to cyclize to form substituted pyrimidines, such as hexahydropyrimidine (B1621009) derivatives. organic-chemistry.org The reaction pathway likely involves the initial reaction of the nitrile group with the amidine, followed by intramolecular cyclization involving the thiocyanate moiety or its derivative.
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often commences from thiosemicarbazide (B42300) or its derivatives. researchgate.netjrespharm.com this compound can be a valuable starting material for generating these precursors. Reaction of this compound with hydrazine (B178648) would produce a thiohydrazide intermediate, which can then undergo cyclization with a one-carbon source (like formic acid or an orthoester) to yield the 1,3,4-thiadiazole (B1197879) ring. tulane.edu
Thiophenes: The Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes, typically employs an α-cyanoester, a carbonyl compound, and elemental sulfur. wikipedia.org Given the structural analogy, this compound can potentially be used in a Gewald-type reaction. The reaction would proceed via a Knoevenagel condensation of the active methylene group of this compound with an aldehyde or ketone, followed by the addition of sulfur and subsequent cyclization to afford a 2-aminothiophene derivative bearing a thiocyanate group at the 3-position. arkat-usa.orgresearchgate.net
Other Heterocycles: The reactive nature of this compound opens avenues for the synthesis of other heterocyclic systems like imidazoles or triazoles. Reaction with primary amines and a suitable cyclizing agent could lead to imidazole (B134444) derivatives. Furthermore, the reaction of the nitrile group with azides could be explored for the synthesis of tetrazoles, while reactions with hydrazines could potentially lead to pyrazoles or triazoles, depending on the reaction conditions and the other reactants involved. organic-chemistry.org
Table 1: Heterocyclic Systems Derived from this compound
| Heterocyclic Ring System | General Synthetic Strategy | Key Intermediates/Reactants |
|---|---|---|
| Thiazole | Hantzsch-type synthesis | α-Haloketones, Ammonium acetate |
| Pyrimidine | Cyclocondensation | Amidines |
| 1,3,4-Thiadiazole | Cyclization of thiohydrazide | Hydrazine, One-carbon source |
| Thiophene (B33073) | Gewald-type reaction | Carbonyl compound, Elemental sulfur |
| Imidazole/Triazole | Cyclocondensation | Amines, Hydrazines |
Influence on Aromaticity and Tautomerism in Formed Heterocycles
The incorporation of the structural elements of this compound into a heterocyclic ring has a profound influence on the electronic properties of the resulting molecule, particularly its aromaticity and tautomeric equilibria.
Aromaticity: The aromatic character of a heterocycle is determined by the delocalization of π-electrons within the ring. nih.gov When this compound is used to form heterocycles like thiazoles, the resulting system can be aromatic, provided the ring atoms are sp² hybridized and the system is planar with (4n+2) π-electrons. nih.gov However, the substituents derived from the starting material can significantly modulate this aromaticity. The cyano (-CN) and thiocyanato (-SCN) groups are strongly electron-withdrawing. When attached to the heterocyclic ring, they can decrease the electron density within the ring, which can influence its aromatic stabilization energy. In some cases, as seen in the synthesis of certain thiazole derivatives, an exocyclic double bond is formed, for instance, in (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate. In such ylidene structures, the endocyclic aromaticity of the thiazole ring is disrupted, and the system is better described as a cross-conjugated molecule.
Tautomerism: Tautomerism is a common phenomenon in heterocyclic chemistry, where isomers are readily interconvertible through the migration of a proton. In heterocycles derived from this compound, several forms of tautomerism can be envisaged.
Amino-Imino Tautomerism: In 2-aminothiazoles synthesized using this precursor, the exocyclic amino group can exist in equilibrium with its imino tautomer. The position of this equilibrium is influenced by the electronic nature of other substituents on the ring and the solvent.
Keto-Enol/Thione-Thiol Tautomerism: For heterocycles containing a potential carbonyl or thiocarbonyl group adjacent to the ring, keto-enol or thione-thiol tautomerism is possible. For example, in the synthesis of 1,3,4-thiadiazoles, an intermediate can exhibit thione-thiol tautomerism, which dictates the subsequent reaction pathway. researchgate.net The presence of the electron-withdrawing cyano group on an adjacent carbon can influence the acidity of nearby protons, thereby shifting the tautomeric equilibrium. For ylidene-type structures formed from this compound, the exocyclic C=C bond can be part of a larger conjugated system, which stabilizes this particular tautomeric form over others that might break this conjugation.
The specific tautomer that predominates is crucial as it governs the molecule's reactivity, spectroscopic properties, and biological activity.
Structural and Electronic Effects in Heterocyclic Systems
The introduction of the cyano and thiocyanato functionalities from this compound into a heterocyclic ring imparts distinct structural and electronic characteristics to the final molecule. These effects can be studied and quantified using techniques like X-ray crystallography and computational chemistry.
Structural Effects: X-ray crystallographic analysis of thiazole derivatives bearing a cyanoacetate (B8463686) group at the 2-position, a structure closely related to derivatives of this compound, reveals important geometric details. The presence of the electron-withdrawing groups can lead to a shortening of adjacent single bonds due to resonance effects and a lengthening of double bonds within the ring, indicating a degree of delocalization. The planarity of the heterocyclic ring can also be influenced by steric interactions between bulky substituents.
Electronic Effects: The potent electron-withdrawing nature of the nitrile group significantly impacts the electronic landscape of the heterocycle. Computational studies, such as Density Functional Theory (DFT), can provide insights into the distribution of electron density, molecular orbital energies, and reactivity.
For a thiazole derivative with an exocyclic ylidene and a cyano group, the following effects are observed:
Charge Distribution: The nitrogen and sulfur atoms in the thiazole ring, being electronegative, pull electron density towards themselves. The cyano group further withdraws electron density from the conjugated system. This results in specific atomic sites being more electropositive or electronegative, which in turn dictates the sites of nucleophilic or electrophilic attack. For example, in one studied thiazole derivative, the sulfur atom was found to be significantly electropositive.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The presence of strong electron-withdrawing groups typically lowers the energies of both the HOMO and LUMO. A smaller HOMO-LUMO energy gap suggests that the molecule is more polarizable and more reactive. This modulation of the frontier orbitals is a key strategy in designing molecules with specific electronic or optical properties.
Table 2: Calculated Electronic Properties of a Thiazole Derivative Data derived from computational studies on a related thiazole structure.
| Property | Description | Implication |
|---|---|---|
| Atomic Charges | The sulfur atom exhibits a more electropositive character. | Influences sites of nucleophilic attack and intermolecular interactions. |
| HOMO-LUMO Gap | The energy gap is lowered by the presence of electron-withdrawing groups. | Indicates increased reactivity and potential for use in electronic materials. |
| Dipole Moment | The molecule possesses a significant dipole moment due to asymmetric charge distribution. | Affects solubility, crystal packing, and interaction with biological targets. |
Advanced Spectroscopic Characterization of 2 Thiocyanatoacetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of 2-thiocyanatoacetonitrile derivatives. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
While specific experimental NMR data for the parent compound, this compound (C₃H₂N₂S), is not widely available in the cited literature, analysis of its derivatives provides significant insight. For the parent molecule, the methylene (B1212753) protons (-CH₂-) would be expected to appear as a singlet in the ¹H NMR spectrum, with a chemical shift influenced by the adjacent electron-withdrawing nitrile (-CN) and thiocyanate (B1210189) (-SCN) groups. In the ¹³C NMR spectrum, three distinct signals would be anticipated: one for the methylene carbon, one for the nitrile carbon, and one for the thiocyanate carbon.
Detailed spectroscopic data has been reported for more complex derivatives, such as those synthesized for evaluation as neonicotinoid analogues. ugr.esnih.govscribd.comresearchgate.net For instance, the characterization of compounds like 2-(1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)-2-thiocyanatoacetonitrile and 2-(1-((2-Chlorothiazol-5-yl)methyl)imidazolidin-2-ylidene)-2-thiocyanatoacetonitrile demonstrates the utility of NMR in confirming their complex structures. ugr.esnih.gov
Table 1: ¹H NMR Chemical Shift Data for Selected this compound Derivatives (Solvent: DMSO-d₆)
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| 2-(1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)-2-thiocyanatoacetonitrile ugr.es | Imidazolidine-H | 3.51–3.56 | m |
| Imidazolidine-H | 3.66–3.70 | m | |
| N-CH₂ | 4.79 | s | |
| Pyridine-H | 7.54 | d, J = 8.4 | |
| Pyridine-H | 7.78–7.80 | m | |
| Pyridine-H | 8.36 | d, J = 2.4 | |
| 2-(1-((2-Chlorothiazol-5-yl)methyl)imidazolidin-2-ylidene)-2-thiocyanatoacetonitrile ugr.es | Imidazolidine-H | 3.30–3.70 | m |
| N-CH₂ | 4.93 | s |
Table 2: ¹³C NMR Chemical Shift Data for Selected this compound Derivatives (Solvent: DMSO-d₆)
| Compound Name | Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-(1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)-2-thiocyanatoacetonitrile ugr.es | C=C(CN)SCN | 164.9 |
| Pyridine-C | 150.0, 149.2, 139.2, 132.1, 124.8 | |
| C-SCN | 122.1 | |
| C-CN | 113.8 | |
| N-CH₂ | 51.6 | |
| Imidazolidine-C | 47.4, 41.5, 31.2 | |
| 2-(1-((2-Chlorothiazol-5-yl)methyl)imidazolidin-2-ylidene)-2-thiocyanatoacetonitrile ugr.es | C=C(CN)SCN | 164.5 |
| Thiazole-C | 151.3, 141.6, 135.8 | |
| C-SCN | 122.0 | |
| C-CN | 113.5 | |
| N-CH₂ | 51.0 |
Multidimensional NMR Techniques
For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous signal assignment. revisely.comarxiv.org
COSY experiments establish ¹H-¹H coupling correlations, identifying adjacent protons and thus mapping out the spin systems within the molecule.
HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC spectra reveal correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between different functional groups and assembling the complete molecular framework.
Although specific multidimensional NMR studies on this compound were not found in the reviewed literature, these techniques would be essential for confirming the structures of its complex derivatives, such as those presented in the tables above.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman). nih.govmpg.de
For this compound, key functional group vibrations include the C≡N stretch of the nitrile group and the S-C≡N stretch of the thiocyanate group.
Nitrile (C≡N) stretching: This vibration typically appears as a sharp, medium-intensity band in the IR spectrum in the range of 2260-2240 cm⁻¹.
Thiocyanate (SCN) stretching: The asymmetric stretch of the thiocyanate group is a strong band in the IR spectrum, typically found between 2175 and 2130 cm⁻¹. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. openstax.org
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. HRMS data has been reported for several derivatives of this compound, confirming their elemental compositions. ugr.esresearchgate.net
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Selected Derivative
| Compound Name | Ionization Mode | Calculated m/z | Found m/z |
|---|
The fragmentation pattern in electron ionization (EI) mass spectrometry provides structural clues. For this compound, predictable fragmentation pathways would include:
Cleavage of the C-S bond to generate fragments corresponding to the loss of the SCN group or the formation of an [SCN]⁺ ion.
Loss of HCN from the molecular ion.
Formation of characteristic ions such as [CH₂CN]⁺.
Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. raco.cathidenanalytical.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation. iucr.orgnih.govresearchgate.net
While crystal structures for the parent this compound molecule are not found in the searched crystallographic databases, structures of coordination polymers incorporating it as a solvate molecule have been reported. ugr.esnih.govugr.es For example, the structure of catena-poly[[[bis(3-methylpyridine-κN)nickel(II)]-di-μ-1,3-thiocyanato] acetonitrile (B52724) monosolvate] reveals how the acetonitrile moiety is incorporated into the crystal lattice. iucr.orgnih.gov
Should single crystals of this compound be obtained, X-ray diffraction analysis would provide invaluable data on its molecular geometry and how the molecules pack together in the solid state, including any significant intermolecular interactions involving the nitrile and thiocyanate groups.
Theoretical and Computational Chemistry Studies on 2 Thiocyanatoacetonitrile
Electronic Structure and Bonding Analysis (e.g., DFT Calculations)
The electronic structure of a molecule dictates its physical and chemical properties. Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating electronic structure due to its balance of accuracy and computational efficiency. mpg.deprocedia-esem.eu It allows for the properties of a multi-electron system to be determined from its electron density. procedia-esem.eu
An analysis of 2-thiocyanatoacetonitrile using DFT would begin with geometry optimization to locate the molecule's lowest energy structure. This process yields crucial data on bond lengths, bond angles, and dihedral angles. Subsequent calculations would reveal the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. ktu.lt
Further bonding analysis, such as a Natural Bond Orbital (NBO) analysis, would provide a detailed picture of the bonding within this compound. This would include the hybridization of the atoms and the nature of the orbitals involved in the cyano (-C≡N) and thiocyanate (B1210189) (-S-C≡N) functional groups. Such an analysis also provides atomic charges, identifying electrophilic and nucleophilic sites within the molecule.
Table 8.1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical, typical values for illustrative purposes.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C-S) | Carbon-Sulfur bond length | 1.85 Å |
| r(S-CN) | Sulfur-Thiocyanate Carbon bond length | 1.68 Å |
| r(C≡N)thiocyanate | Thiocyanate C-N triple bond length | 1.16 Å |
| r(C-C) | Carbon-Carbon single bond length | 1.47 Å |
| r(C≡N)nitrile | Nitrile C-N triple bond length | 1.15 Å |
| ∠(C-S-C) | Carbon-Sulfur-Carbon bond angle | 99.5° |
| ∠(S-C-C) | Sulfur-Carbon-Carbon bond angle | 109.8° |
Reaction Pathway and Transition State Computations
Understanding how a molecule is formed or how it reacts is fundamental to chemistry. Computational methods allow for the exploration of reaction mechanisms by mapping the potential energy surface that connects reactants, products, and intermediates. nih.govarxiv.orgnih.gov A key element in this mapping is the localization of the transition state, which is the highest energy point along the minimum energy reaction path. e3s-conferences.orggithub.io
For this compound, computational studies could investigate various reactions, such as its synthesis via nucleophilic substitution or its potential decomposition pathways. By employing algorithms designed to find saddle points on the potential energy surface, the exact geometry of the transition state for a given reaction can be determined. chemrxiv.orgresearchgate.net From the transition state structure, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. chemrxiv.orgarxiv.org This value is critical for predicting the reaction rate and understanding its feasibility under different conditions. An Intrinsic Reaction Coordinate (IRC) calculation can then confirm that the identified transition state correctly connects the desired reactants and products. github.io
Conformational Analysis and Energy Minimization
Molecules with single bonds can rotate, leading to different three-dimensional arrangements known as conformations. libretexts.orgnobelprize.org Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. utdallas.edusapub.orgrsc.org This is achieved through a process of systematic searching of the conformational space followed by energy minimization for each potential conformer. walisongo.ac.idcmu.eduwikipedia.org
This compound possesses rotational freedom around the C-S and C-C single bonds. A computational conformational analysis would systematically vary the dihedral angles associated with these bonds. Each resulting geometry would then be subjected to energy minimization to find the nearest local energy minimum. aimsciences.org This process would identify all stable conformers, including the global minimum energy conformation, which represents the most populated state of the molecule at low temperatures. The energy differences between these conformers provide insight into the molecule's flexibility and the relative populations of each conformer at a given temperature.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data. lehigh.edu
NMR Spectroscopy: The chemical shifts of magnetically active nuclei like ¹H and ¹³C can be accurately predicted using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net For this compound, predicted NMR spectra would aid in the assignment of peaks in experimentally obtained spectra, confirming its structure. nmrdb.org
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. DFT calculations can compute these frequencies and their corresponding intensities. This allows for a detailed assignment of the vibrational modes of this compound, such as the characteristic stretching frequencies of the C≡N and S-C≡N groups.
UV-Vis Spectroscopy: Electronic transitions, which occur upon absorption of ultraviolet or visible light, can be predicted using Time-Dependent DFT (TD-DFT). spectroscopyonline.com These calculations would yield the absorption wavelengths (λmax) and oscillator strengths for this compound, providing insight into its color and electronic behavior. msu.edu
Table 8.2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical, typical values for illustrative purposes.
| Spectroscopy Type | Feature | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C≡N, nitrile) | ~117 ppm |
| ¹³C NMR | Chemical Shift (C≡N, thiocyanate) | ~112 ppm |
| ¹³C NMR | Chemical Shift (-CH₂-) | ~25 ppm |
| IR | Frequency (νC≡N, nitrile) | ~2255 cm⁻¹ |
| IR | Frequency (νSCN) | ~2160 cm⁻¹ |
| UV-Vis | λmax | ~245 nm |
Molecular Dynamics Simulations for Reactivity Insights
While quantum mechanical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of molecules in motion. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing dynamic processes. ucl.ac.uk For studying chemical reactions, reactive force fields (e.g., ReaxFF) can be employed to allow for the formation and breaking of bonds during the simulation. escholarship.org
MD simulations of this compound could offer insights into its behavior in different environments, such as in various solvents or at interfaces. rsc.org Simulations could explore how intermolecular interactions, like hydrogen bonding with solvent molecules, affect its conformational preferences. Reactive MD could be used to model processes like thermal decomposition, providing a step-by-step view of the reaction pathways and intermediates at an atomistic level, thus offering a deeper understanding of its stability and reactivity. chemrxiv.org
Advanced Analytical Methodologies for 2 Thiocyanatoacetonitrile and Its Derivatives
Chromatographic Techniques (HPLC, GC) with Advanced Detection
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques widely used for the analysis of nitrile and thiocyanate-containing compounds. journals.co.za The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte. journals.co.za For many nitrile compounds, both techniques are applicable and can be coupled with various advanced detectors to enhance selectivity and sensitivity. journals.co.zachromatographyonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is particularly suitable for the analysis of polar and non-volatile compounds. For derivatives of 2-thiocyanatoacetonitrile, reversed-phase HPLC using C8 or C18 columns is a common starting point. sorbtech.com However, to achieve distinct selectivity, especially for polar organic compounds, phases with cyanopropyl groups (CN columns) can be employed. sorbtech.com These columns offer different retention behaviors compared to traditional alkyl-functionalized phases due to multiple interaction mechanisms, including dipole-dipole and π-π interactions. sorbtech.com Advanced detection methods for HPLC include:
Fluorimetric Detection: This method offers high sensitivity and is used after chemical derivatization of the thiocyanate (B1210189) anion. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with HPLC, ICP-MS can detect sulfur-containing compounds like thiocyanates with high specificity. nih.gov
Gas Chromatography (GC): GC is preferred for volatile and thermally stable compounds. For the analysis of nitriles, a column with intermediate polarity, such as a Zebron ZB-624, can be suitable for separating both polar and non-polar compounds. journals.co.za Pyrolysis-GC-MS is a specialized technique that can be used to identify organic additives in nitrile-containing materials without extensive sample preparation. chromatographyonline.com Advanced detection for GC includes:
Electron-Capture Detection (ECD): This detector is highly sensitive to electrophilic compounds and is used for the quantitative analysis of derivatized cyanide and thiocyanate. nih.gov
Mass Spectrometry (MS): GC-MS provides both qualitative and quantitative information and is a powerful tool for identifying unknown nitrile compounds and their derivatives. journals.co.zanih.gov It is important to note that some compounds, like oximes, may decompose under GC conditions to form nitriles, which can be an artifact of the analysis. researchgate.net
Method Development and Validation Parameters
The development and validation of an analytical method are critical to ensure that it is suitable for its intended purpose, producing reliable and consistent results. emerypharma.com The process involves a systematic evaluation of various performance characteristics according to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH). emerypharma.comresearchgate.netresearchgate.net
Key validation parameters include:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sdstate.edu
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following table summarizes typical validation parameters for the analysis of thiocyanate using different analytical techniques.
| Parameter | HPLC-MS/MS (for Thiocyanate) nih.gov | GC-MS (for Thiocyanate) sdstate.edu | Spectrophotometry (for Thiocyanate) researchgate.net |
| Linearity Range | 0.2-50 µM | 500 nM - 200 µM | 25–500 µM |
| LOD | 50 nM | 50 nM | - |
| LOQ | - | - | 25 µM |
| Accuracy | ±10% of nominal concentration | - | 80.0–120.0% of nominal concentration |
| Precision (%RSD) | < 8% | - | < 20.0% |
High-Resolution Separation Strategies
Achieving high-resolution separation is essential for accurately analyzing complex mixtures, particularly those containing isomers or closely related derivatives. mdpi.com In chromatography, resolution can be improved by optimizing the stationary phase, mobile phase, and other operational parameters.
Changing Bonded-Phase Functionality: In reversed-phase HPLC, switching from standard C18 or C8 columns to phases with different functionalities, such as cyanopropyl (CN) groups, can significantly alter selectivity and improve the resolution of polar compounds and molecules with π-electron systems. sorbtech.com
Chiral Stationary Phases (CSPs): For the separation of enantiomers (optical isomers), specialized chiral stationary phases are necessary. nih.gov These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. mdpi.comresearchgate.net
Derivatization: In some cases, derivatizing the analyte can improve separation. For example, converting enantiomers into diastereomers by reacting them with a chiral derivatizing agent allows for their separation on a non-chiral column. google.com
Mass Spectrometry-Based Quantification and Identification
Mass spectrometry (MS) is a highly sensitive and specific technique for the detection and quantification of organic molecules. rsc.org When coupled with a separation technique like GC or HPLC, it provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
For the analysis of thiocyanate and related compounds, various MS-based methods have been developed. Gas chromatography-mass spectrometry (GC-MS) can be used for qualitative and quantitative analysis after derivatization to make the compounds volatile. nih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity for the simultaneous determination of cyanide and thiocyanate in biological matrices. nih.govescholarship.org
Tandem mass spectrometry (MS/MS) is particularly powerful for quantification in complex samples. nih.govnih.gov In this technique, a specific parent ion is selected, fragmented, and then a specific fragment ion is monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio, allowing for very low detection limits. nih.govnih.gov
The table below shows an example of MRM transitions used for the analysis of derivatized cyanide and thiocyanate. researchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyanide (as CBI) | 298.6 | 190.7 |
| Cyanide (as CBI) | 298.6 | 80.9 |
| Thiocyanate (as SCN-bimane) | 248.0 | 111.0 |
| Thiocyanate (as SCN-bimane) | 248.0 | 124.1 |
Integrated Analytical Platforms (e.g., LC-MS/MS)
Integrated analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable tools for the analysis of a wide range of compounds in various fields, including environmental diagnostics and clinical analysis. rsc.orgnih.govmdpi.com These platforms combine the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org
An integrated LC-MS/MS platform allows for the rapid and simultaneous analysis of multiple analytes in a single run. nih.govnih.gov For instance, a validated method for the simultaneous determination of cyanide and its metabolite thiocyanate in plasma has been developed using HPLC-MS/MS. nih.govresearchgate.net This approach involves derivatizing the analytes to improve their chromatographic and mass spectrometric properties, followed by detection using MRM. nih.gov
The development of ultrahigh-performance liquid chromatography (UHPLC) has further enhanced the capabilities of these platforms by significantly reducing analysis time while improving resolution. nih.gov An integrated UHPLC/MS/MS platform can involve two separate injections optimized for acidic and basic species, respectively, allowing for the detection of a broad spectrum of small molecules in a very short time. nih.gov
Sample Preparation and Extraction Efficiency Considerations
Effective sample preparation is a critical step in the analytical workflow, as it aims to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. The choice of extraction method depends on the properties of the analyte and the complexity of the sample matrix.
For the analysis of nitrile compounds from complex matrices, liquid-liquid extraction is a common technique. journals.co.za This involves acidifying the sample to ensure the analytes are in a form that can be efficiently extracted into an organic solvent like ethyl acetate (B1210297). journals.co.za The efficiency of the extraction can be evaluated using reference standards. journals.co.za
For biological samples such as plasma or blood, protein precipitation is a common first step to remove proteins that can interfere with the analysis. nih.govresearchgate.net Solvents like acetone (B3395972) are often used for this purpose. nih.gov Following protein precipitation, the sample may undergo further cleanup using techniques like solid-phase extraction (SPE) to remove remaining interferences.
The choice of extraction solvent is crucial for achieving high recovery. For example, in the analysis of coumarin and its derivatives in tobacco, acetonitrile (B52724) was found to provide the best sample recovery compared to other solvents like methanol and ethanol. nih.gov It is also important to consider potential matrix effects, where components of the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. mdpi.com
Derivatization Strategies and Functionalization of 2 Thiocyanatoacetonitrile
Chemical Modification for Enhanced Spectroscopic and Chromatographic Detection
The direct analysis of 2-thiocyanatoacetonitrile by spectroscopic and chromatographic methods can be challenging due to its potentially weak chromophore and the need for sensitive detection in complex matrices. Chemical derivatization offers a robust solution by introducing specific functional groups that enhance its response to detection techniques like UV-Visible (UV-Vis) spectroscopy and High-Performance Liquid Chromatography (HPLC). drawellanalytical.comresearchgate.net
The primary goal of derivatization for HPLC analysis is to improve the detectability and chromatographic behavior of the analyte. drawellanalytical.comsigmaaldrich.com This often involves the introduction of a chromophore or fluorophore into the molecule. nih.gov For UV-Vis detection, derivatizing agents that introduce moieties with high molar absorptivity are employed. spectroscopyonline.comlibretexts.org
Derivatization Approaches for Analytical Detection:
Introduction of Chromophores: The nitrile or the thiocyanate (B1210189) group in this compound can be targeted for derivatization. For instance, the nitrile group could potentially undergo reactions to form a more UV-active species. A common strategy for compounds lacking strong chromophores is to introduce aromatic or heteroaromatic rings.
Introduction of Fluorophores: For fluorescence detection, which offers higher sensitivity, reagents containing fluorescent tags can be used. Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-phthaldialdehyde (OPA) are commonly used for derivatizing primary and secondary amines, which could be formed from the reduction of the nitrile group in this compound. creative-proteomics.com
Table 1: Potential Derivatization Reagents for Enhanced Detection of this compound or its Derivatives
| Derivatization Reagent | Target Functional Group (in derivative) | Detection Method | Potential Advantage |
|---|---|---|---|
| 2,4-Dinitrofluorobenzene (DNFB) | Amino group (from nitrile reduction) | HPLC-UV | Stable derivative with strong UV absorption. creative-proteomics.com |
| Dansyl Chloride | Amino group (from nitrile reduction) | HPLC-Fluorescence | High sensitivity, strong fluorescence. creative-proteomics.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Amino group (from nitrile reduction) | HPLC-Fluorescence/UV | Rapid reaction, stable product. creative-proteomics.com |
The choice of derivatization strategy depends on the analytical requirements, such as the desired sensitivity and the complexity of the sample matrix. drawellanalytical.comnih.gov Post-column derivatization is an alternative where the analyte is first separated by HPLC and then mixed with the derivatization reagent before entering the detector. creative-proteomics.com
Targeted Functionalization for Specific Synthetic Goals
This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. The presence of the electron-withdrawing nitrile group activates the adjacent methylene (B1212753) group, and the thiocyanate moiety serves as a versatile precursor for introducing sulfur and nitrogen functionalities.
A significant application is in the synthesis of thiazole (B1198619) derivatives. Thiazoles are a class of heterocyclic compounds with a wide range of pharmaceutical and biological activities. pharmaguideline.comchemmethod.com The Hantzsch thiazole synthesis and its variations provide a general route to thiazoles. In the context of this compound, a key reaction is the synthesis of 5-aminothiazoles.
Synthesis of 5-Aminothiazoles:
The Cook-Heilbron thiazole synthesis is a well-established method for preparing 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide or isothiocyanates. wikipedia.org A related approach, Tcherniac's synthesis, utilizes α-thiocyanoketones. pharmaguideline.com By analogy, this compound can react with various electrophiles and subsequently cyclize to form substituted aminothiazoles. For example, the reaction of this compound with an appropriate substrate under basic conditions can lead to the formation of a 5-aminothiazole ring.
Table 2: Representative Reaction for Heterocyclic Synthesis from this compound
| Reactant(s) | Product Class | Significance |
|---|---|---|
| Aldehydes/Ketones | 2-Amino-4-substituted-thiazoles | Access to biologically active scaffolds. pharmaguideline.com |
| α-Haloketones | Substituted thiazoles | Versatile method for functionalized thiazoles. |
The reactivity of this compound also allows for its use in the synthesis of other heterocyclic systems, such as thiadiazoles, by reacting with appropriate dinucleophiles. organic-chemistry.org The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for functionalization.
Synthesis of Precursors for Specialized Material Applications
The unique electronic and structural features of this compound make it a potential precursor for the synthesis of specialized functional materials, including polymers and coordination complexes. researchgate.net The nitrile and thiocyanate groups can participate in polymerization reactions or act as ligands for metal ions.
Polymer Synthesis:
This compound can be envisioned as a monomer in various polymerization schemes. sigmaaldrich.com For instance, the nitrile group can undergo polymerization under specific catalytic conditions. The resulting polymer would possess pendant thiocyanate groups, which can be further modified to tune the material's properties, such as its thermal stability, solubility, or ability to coordinate with metal ions. This approach is a form of "grafting from" polymerization. mdpi.com
Topochemical polymerization, a solid-state reaction driven by the crystalline packing of monomers, is another potential route for creating highly ordered polymers from precursors like this compound, provided a suitable crystal packing can be achieved. rsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs):
The thiocyanate group is a well-known ambidentate ligand, capable of coordinating to metal ions through either the sulfur or the nitrogen atom, or by bridging between metal centers. researchgate.net This property makes this compound a candidate for the construction of coordination polymers and MOFs. The resulting materials could exhibit interesting magnetic, optical, or catalytic properties. For example, the formation of one-, two-, or three-dimensional extended networks has been observed for various transition metal thiocyanate complexes. researchgate.net
Table 3: Potential Material Applications of this compound as a Precursor
| Material Class | Synthetic Strategy | Potential Properties/Applications |
|---|---|---|
| Functional Polymers | Addition polymerization of the nitrile group | Materials with tunable properties via post-polymerization modification of the thiocyanate group. sigmaaldrich.commdpi.com |
| Coordination Polymers | Coordination of the thiocyanate group to metal ions | Magnetic materials, catalysts, sensors. researchgate.net |
The development of functional materials from this compound is an area with significant potential, leveraging the compound's versatile reactivity to create novel materials with tailored properties.
Emerging Research Frontiers and Future Directions
Potential in Advanced Functional Materials and Organic Electronics
The field of organic electronics, which utilizes carbon-based materials in electronic devices, represents a significant frontier for compounds like 2-Thiocyanatoacetonitrile. uni-heidelberg.denih.gov These materials are foundational for creating devices that are flexible, lightweight, and can be manufactured at a lower cost compared to traditional silicon-based electronics. sigmaaldrich.com Advanced functional materials are specifically engineered to possess unique properties applicable in fields like catalysis, energy storage, and sensor technology. unsw.edu.au
Research has demonstrated that this compound is a key precursor in the synthesis of thiazole-containing polymers. core.ac.uk These polymers are being investigated for their potential in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). core.ac.ukrsc.org For instance, this compound can be used to synthesize 2-bromothiazol-4-amine (B1287722), a monomer that can be incorporated into isoindigo-based polymers. core.ac.uk These polymers exhibit low band gaps, a crucial property for absorbing light in photovoltaic devices and for efficient charge transport in transistors. core.ac.uk The development of such polymers is aimed at improving the performance and processability of organic electronic components. core.ac.ukrsc.org
A notable synthetic route involves the instantaneous ring closure of this compound in acetic acid upon the addition of hydrobromic acid to form 2-bromothiazol-4-amine in quantitative yield. core.ac.uk This intermediate is then used to create more complex polymer structures for electronic applications. core.ac.uk The properties of these materials, such as their band gap and charge carrier mobility, are critical to the performance of the final electronic devices. sigmaaldrich.com
Table 1: Thiazole-Based Monomer Synthesis from this compound for Organic Electronics This table details a specific synthetic application of this compound in creating a building block for functional polymers.
| Starting Material | Reagents | Product | Yield | Application of Product | Source |
|---|---|---|---|---|---|
| This compound | 33% HBr in Acetic Acid | 2-bromothiazol-4-amine | Quantitative | Monomer for Thiazole (B1198619) Isoindigo Polymers used in OFETs and OPVs | core.ac.uk |
Catalysis and Green Chemistry Applications
Catalysis is a cornerstone of the chemical industry, enabling the efficient production of a vast array of products by accelerating reactions and reducing energy consumption. topsoe.comallen.in Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. scienceinschool.orgpjoes.com Key principles of green chemistry include maximizing atom economy, using renewable feedstocks, reducing unnecessary steps (like protecting groups), and employing catalytic reagents over stoichiometric ones. acs.org
The application of this compound aligns with several principles of green chemistry, particularly in the synthesis of complex heterocyclic molecules. Its use facilitates more efficient synthetic routes, reducing waste and energy usage. For example, the synthesis of 2-bromothiazol-4-amine from this compound is a rapid, high-yield, one-step process that avoids the need for more complex, multi-step procedures that generate more waste. core.ac.uk This type of streamlined synthesis is a prime example of process intensification, a key goal in green chemistry. pjoes.com
Furthermore, derivatives of this compound are employed in catalyzed reactions. For instance, N-heterocyclic carbene (NHC)–Cu(I) complexes have been used to catalyze reactions like [3+2] cycloadditions, which are powerful methods for constructing five-membered rings. beilstein-journals.org While not a catalyst itself, this compound provides access to substrates and intermediates that are used in these highly efficient, catalyzed, atom-economical reactions. nih.govresearchgate.net The development of one-pot, multi-component reactions involving thiocyanate (B1210189) intermediates also reflects the push towards greener synthetic methods. thieme-connect.de
Table 2: Green Chemistry Principles in the Application of this compound This table illustrates how a specific synthesis using this compound adheres to the principles of Green Chemistry.
| Green Chemistry Principle | Relevance to this compound Synthesis Route | Source |
|---|---|---|
| Prevention (Waste Reduction) | The conversion to 2-bromothiazol-4-amine is a quantitative yield reaction, minimizing waste byproducts. | core.ac.ukpjoes.com |
| Atom Economy | Ring-closure reactions incorporate a majority of the atoms from the reactants into the desired product. | core.ac.ukacs.org |
| Reduce Derivatives | The direct, one-step synthesis avoids the need for intermediate protection/deprotection steps, which require additional reagents and generate waste. | core.ac.ukacs.org |
| Catalysis | Provides access to building blocks used in efficient, copper-catalyzed cycloaddition reactions. | beilstein-journals.org |
Methodological Advancements in Synthesis and Characterization
Recent research has focused on developing more streamlined and efficient methods for both the synthesis of this compound derivatives and their subsequent characterization. Methodological advancements aim to improve yield, reduce reaction times, and enhance the purity of the final products.
A significant advancement is the development of a one-pot synthesis of 2-bromothiazol-4-amine from this compound. This method, which uses a solution of hydrobromic acid in acetic acid, is noted for its speed and quantitative yield, representing a substantial improvement over previous multi-step methods. core.ac.uk Such protocols that reduce the number of synthetic steps and purification procedures are highly desirable in modern organic synthesis. thieme-connect.de
For characterization, standard spectroscopic techniques remain crucial for structure elucidation. The structures of complex molecules synthesized from this compound, such as novel neonicotinoid analogues, have been rigorously confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS). nih.govresearchgate.net These techniques provide detailed information about the molecular framework, connectivity of atoms, and exact mass, which are essential for unambiguous structure verification. nih.govresearchgate.net For related thiazole compounds, X-ray crystallography is also a definitive method for determining the precise three-dimensional molecular structure.
Table 3: Characterization Data for a Derivative of this compound This table presents example characterization data for a compound synthesized using a this compound derivative, demonstrating the analytical methods employed.
| Compound Name | Characterization Method | Observed Data | Source |
|---|---|---|---|
| 2-(1-((2-Chlorothiazol-5-yl)methyl)imidazolidin-2-ylidene)-2-thiocyanatoacetonitrile | Yield | 52% | nih.govresearchgate.net |
| Melting Point (°C) | 120.3–122.2 | nih.govresearchgate.net | |
| ¹H-NMR (DMSO-d₆, δ ppm) | 3.30–3.70 (m, 4H), 4.93 (s, 2H), 7.70 (s, 1H), 8.17 (s, 1H) | nih.gov | |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 164.5, 151.3, 141.6, 135.8, 122.0, 113.5, 51.0, 43.0, 41.5, 31.8 | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
